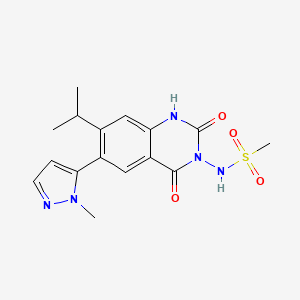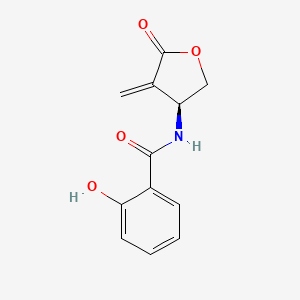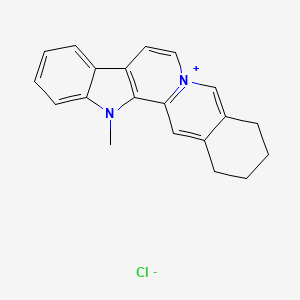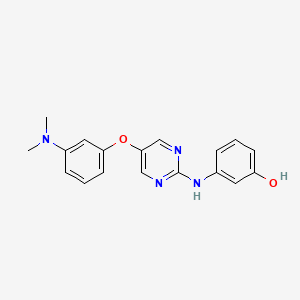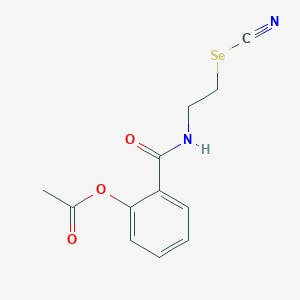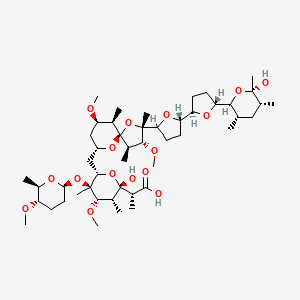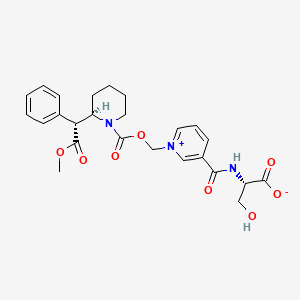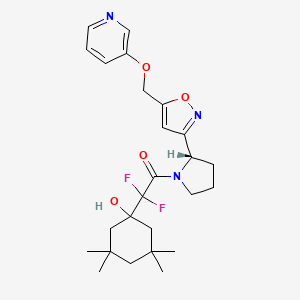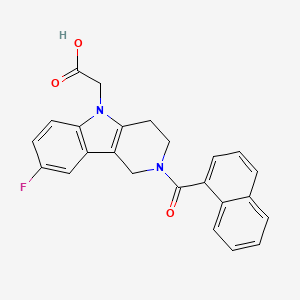
SJP-L-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SJP-L-5 is a novel small-molecule compound that has been identified to inhibit HIV-1 infection . It is a nitrogen-containing, biphenyl compound .
Synthesis Analysis
The synthesis of SJP-L-5 was based on the dibenzocyclooctadiene lignan gomisin M2, an anti-HIV bioactive compound isolated from Schisandra micrantha A. C. Smith .Chemical Reactions Analysis
SJP-L-5 has been found to inhibit HIV-1 infection by blocking the entry of the HIV-1 pre-integration complex (PIC) into the nucleus . It also inhibits the disassembly of HIV-1 particulate capsid in the cytoplasm of the infected cells .Applications De Recherche Scientifique
1. Inhibition of HIV-1 Infection
SJP-L-5 has been identified as a potent inhibitor of HIV-1 infection. Studies have demonstrated that this compound interferes with the uncoating of the viral capsid, a critical step in the HIV replication process. Further research indicates that SJP-L-5 may also inhibit the completion of reverse transcription, a key stage in the viral life cycle. Notably, SJP-L-5 preferentially inhibits polypurine tract primed plus-strand DNA synthesis, impacting the formation of segmented plus-strand DNA and the loss of HIV DNA flap. This results in failure of both nuclear import and integration of the virus, highlighting SJP-L-5's potential as a non-nucleoside reverse transcriptase inhibitor (Zhang et al., 2018).
2. Blocking Viral DNA Nuclear Entry
Further research on SJP-L-5 revealed its ability to block the nuclear entry of viral DNA. This action is crucial in preventing the integration of the virus into the host genome, a critical step for viral replication. The study showed that SJP-L-5 impedes the disassembly of the HIV-1 capsid in the cytoplasm, thereby inhibiting the nuclear entry of the pre-integration complex (PIC). This finding underlines the multifaceted inhibitory action of SJP-L-5 on HIV-1 infection (Bai et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
Numéro CAS |
1286237-83-9 |
|---|---|
Nom du produit |
SJP-L-5 |
Formule moléculaire |
C18H19NO5 |
Poids moléculaire |
329.35 |
Nom IUPAC |
Methyl 6-[4-(dimethylamino)phenyl]-7-methoxy-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C18H19NO5/c1-19(2)12-7-5-11(6-8-12)15-13(18(20)22-4)9-14-16(17(15)21-3)24-10-23-14/h5-9H,10H2,1-4H3 |
Clé InChI |
BVAOVMDHWBCWPH-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C2=CC=C(N(C)C)C=C2)C(OC)=C(OCO3)C3=C1)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SJP-L-5; SJP L 5; SJPL5; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




